molecular formula C11H14N2 B040985 2-Anilino-3-methylbutanenitrile CAS No. 117874-96-1

2-Anilino-3-methylbutanenitrile

Cat. No.: B040985
CAS No.: 117874-96-1
M. Wt: 174.24 g/mol
InChI Key: TWTJGYGSDXJGLB-UHFFFAOYSA-N
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Description

2-Anilino-3-methylbutanenitrile: is an organic compound with the molecular formula C₁₁H₁₄N₂ and a molecular weight of 174.24 g/mol . It is characterized by the presence of an aniline group attached to a nitrile group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Anilino-3-methylbutanenitrile can be synthesized through several methods. One common route involves the reaction of trimethylsilyl cyanide with isobutyraldehyde and aniline . The reaction typically occurs under controlled conditions, such as specific temperatures and solvents, to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar starting materials. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Anilino-3-methylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aniline group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents like or are often used.

    Substitution: Conditions may involve bases or catalysts, such as or catalysts.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-Anilino-3-methylbutanenitrile has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-anilino-3-methylbutanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the aniline group can engage in electrophilic aromatic substitution. These interactions influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 3-Methyl-2-(phenylamino)butanenitrile
  • Butanenitrile, 3-methyl-2-(phenylamino)-

Comparison: 2-Anilino-3-methylbutanenitrile is unique due to its specific structure, which combines an aniline group with a nitrile group. This combination imparts distinct reactivity and properties, making it valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2-anilino-3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-9(2)11(8-12)13-10-6-4-3-5-7-10/h3-7,9,11,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTJGYGSDXJGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394278
Record name 2-anilino-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117874-96-1
Record name 2-anilino-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-(phenylamino)butanenitrile
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